3-methoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide
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Overview
Description
3-methoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a pyrrolidine ring attached via a thiophen-2-ylsulfonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced by reacting the benzamide with a suitable pyrrolidine derivative under basic conditions.
Attachment of the Thiophen-2-ylsulfonyl Group: The thiophen-2-ylsulfonyl group can be introduced by reacting the pyrrolidine-substituted benzamide with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The benzamide can be reduced to the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Products include 3-hydroxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide and 3-formyl-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide.
Reduction: The major product is 3-methoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)aniline.
Substitution: Products depend on the nucleophile used, such as 3-alkoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide.
Scientific Research Applications
3-methoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways involving benzamide derivatives.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The thiophen-2-ylsulfonyl group may enhance binding affinity and specificity, while the pyrrolidine ring can improve the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide: Lacks the thiophen-2-ylsulfonyl group, which may result in lower binding affinity and specificity.
3-methoxy-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide: The phenylsulfonyl group may have different electronic and steric effects compared to the thiophen-2-ylsulfonyl group.
Uniqueness
3-methoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is unique due to the presence of the thiophen-2-ylsulfonyl group, which can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for the development of new drugs and materials.
Properties
IUPAC Name |
3-methoxy-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-23-15-7-2-5-13(11-15)17(20)18-12-14-6-3-9-19(14)25(21,22)16-8-4-10-24-16/h2,4-5,7-8,10-11,14H,3,6,9,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWICFUKLRHBIOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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